molecular formula C25H28N2O B286529 N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide

Katalognummer B286529
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: WJKGRJHFJWPCIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases such as inflammation, cancer, and autoimmune disorders. This drug has gained significant attention due to its potential therapeutic applications and has been extensively studied in the scientific community.

Wirkmechanismus

The mechanism of action of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide involves the inhibition of a specific protein known as Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the activation of immune cells and the production of inflammatory cytokines. By inhibiting BTK, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide can reduce inflammation and prevent the activation of immune cells, thereby providing therapeutic benefits in various diseases.
Biochemical and Physiological Effects
N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has been shown to have several biochemical and physiological effects. Studies have shown that this drug can reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide can also inhibit the activation of immune cells such as B cells and T cells. These effects contribute to the anti-inflammatory and immunosuppressive properties of this drug.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has several advantages for lab experiments. This drug is highly selective for BTK and has minimal off-target effects, making it a valuable tool for studying the role of BTK in various diseases. In addition, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has good bioavailability and pharmacokinetic properties, which allows for accurate dosing and administration in animal models.
However, there are also limitations to the use of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide in lab experiments. This drug is highly potent and can cause toxicity at high doses, which can limit its use in certain studies. In addition, the cost of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide can be prohibitive for some research projects.

Zukünftige Richtungen

There are several future directions for the study of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide. One area of research is the potential use of this drug in combination with other therapies for the treatment of cancer and autoimmune disorders. Another area of research is the development of new BTK inhibitors with improved pharmacokinetic and safety profiles. Furthermore, the role of BTK in various diseases is still not fully understood, and further research is needed to elucidate the mechanisms underlying the therapeutic effects of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide.
Conclusion
N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide is a promising drug with potential therapeutic applications in various diseases. This drug has been extensively studied for its anti-inflammatory and immunosuppressive properties, and its mechanism of action involves the inhibition of BTK. While there are limitations to the use of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide in lab experiments, this drug remains a valuable tool for studying the role of BTK in various diseases. Future research will continue to explore the potential of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide and other BTK inhibitors for the treatment of inflammation, cancer, and autoimmune disorders.

Synthesemethoden

The synthesis of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide involves several steps, including the reaction of 2-bromo-1,1'-biphenyl with sodium hydride to form 2-lithio-1,1'-biphenyl, followed by reaction with N-benzyl-N-methylprop-2-yn-1-amine to form 2-(prop-2-yn-1-yl)-1,1'-biphenyl. This intermediate is then reacted with N-methyl-N-(4-pentyn-1-yl)benzylamine to form the final product, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide.

Wissenschaftliche Forschungsanwendungen

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has been extensively studied for its potential therapeutic applications. Studies have shown that this drug has anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has shown promising results in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis. Furthermore, this drug has also been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis.

Eigenschaften

Molekularformel

C25H28N2O

Molekulargewicht

372.5 g/mol

IUPAC-Name

N-[3-[benzyl(methyl)amino]propyl]-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C25H28N2O/c1-27(20-22-9-4-2-5-10-22)18-8-17-26-25(28)19-21-13-15-24(16-14-21)23-11-6-3-7-12-23/h2-7,9-16H,8,17-20H2,1H3,(H,26,28)

InChI-Schlüssel

WJKGRJHFJWPCIU-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)CC3=CC=CC=C3

Kanonische SMILES

CN(CCCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.